molecular formula C21H19ClN4OS B10919716 3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B10919716
M. Wt: 410.9 g/mol
InChI Key: WFWVUMLACDHKIO-UHFFFAOYSA-N
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Description

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
  • **3-[2-(4-FLUORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE

Uniqueness

3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is unique due to the presence of the chloro group on the pyrazole ring, which can influence its reactivity and biological activity . This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C21H19ClN4OS

Molecular Weight

410.9 g/mol

IUPAC Name

3-[2-(4-chloropyrazol-1-yl)ethyl]-2-[(4-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H19ClN4OS/c1-15-6-8-16(9-7-15)14-28-21-24-19-5-3-2-4-18(19)20(27)26(21)11-10-25-13-17(22)12-23-25/h2-9,12-13H,10-11,14H2,1H3

InChI Key

WFWVUMLACDHKIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C=C(C=N4)Cl

Origin of Product

United States

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